molecular formula C8H16N2O4 B087567 2-(Hydroxyamino)cyclohexan-1-one oxime acetate CAS No. 13785-65-4

2-(Hydroxyamino)cyclohexan-1-one oxime acetate

Cat. No.: B087567
CAS No.: 13785-65-4
M. Wt: 204.22 g/mol
InChI Key: RWPYLBIFODZUGF-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)cyclohexan-1-one oxime acetate is a chemical compound with the molecular formula C8H16N2O4 and a molecular weight of 204.22 It is known for its unique structure, which includes a hydroxyamino group, a cyclohexanone ring, and an oxime acetate group

Preparation Methods

The synthesis of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-(Hydroxyamino)cyclohexan-1-one with acetic anhydride in the presence of a catalyst . The reaction is typically carried out in an organic solvent such as ethanol, and the mixture is heated to promote the formation of the oxime acetate derivative. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(Hydroxyamino)cyclohexan-1-one oxime acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the oxime group to an amine group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

2-(Hydroxyamino)cyclohexan-1-one oxime acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibitors and other bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)cyclohexan-1-one oxime acetate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds and participate in nucleophilic attacks, while the oxime acetate group can undergo hydrolysis and other reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

2-(Hydroxyamino)cyclohexan-1-one oxime acetate can be compared with similar compounds such as:

    2-(Hydroxyamino)cyclohexan-1-one: Lacks the oxime acetate group, which may result in different reactivity and applications.

    Cyclohexanone oxime acetate:

    2-(Amino)cyclohexan-1-one oxime acetate: The hydroxyamino group is replaced with an amino group, leading to variations in reactivity and biological activity.

Properties

IUPAC Name

acetic acid;N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPYLBIFODZUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(=NO)C(C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327524
Record name 2-(hydroxyamino)cyclohexan-1-one oxime acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13785-65-4
Record name 2-(hydroxyamino)cyclohexan-1-one oxime acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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